3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolo-thiadiazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the triazolo-thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Scientific Research Applications
Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can be compared with other similar compounds, such as:
3-methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar triazolo structure but differs in the presence of a pyridazine ring instead of a thiadiazole ring.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar core structure but differ in the specific substituents attached to the triazolo-thiadiazole ring. The uniqueness of methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide lies in its specific trifluoromethyl phenyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9F3N4S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H9F3N4S2/c1-20-6-9-16-17-11-19(9)18-10(21-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3 |
InChI Key |
RKKXIGUEZZRRSA-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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